molecular formula C16H11NO3 B13696695 5-(3-Biphenylyl)isoxazole-3-carboxylic Acid

5-(3-Biphenylyl)isoxazole-3-carboxylic Acid

Cat. No.: B13696695
M. Wt: 265.26 g/mol
InChI Key: FJROCHGHOQMZMH-UHFFFAOYSA-N
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Description

5-(3-Biphenylyl)isoxazole-3-carboxylic Acid is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Biphenylyl)isoxazole-3-carboxylic Acid typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is catalyzed by metals such as copper (I) or ruthenium (II) . The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In industrial settings, the production of isoxazole derivatives, including this compound, may employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods often utilize eco-friendly catalysts and reagents to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Biphenylyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

5-(3-Biphenylyl)isoxazole-3-carboxylic Acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(3-Biphenylyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation or the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenylisoxazole-3-carboxylic Acid
  • 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid
  • 5-(4-Bromophenyl)isoxazole-3-carboxylic Acid

Uniqueness

5-(3-Biphenylyl)isoxazole-3-carboxylic Acid is unique due to its biphenyl group, which imparts distinct chemical and biological properties. The biphenyl moiety enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets . This structural feature distinguishes it from other isoxazole derivatives and contributes to its unique pharmacological profile.

Properties

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

5-(3-phenylphenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C16H11NO3/c18-16(19)14-10-15(20-17-14)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-10H,(H,18,19)

InChI Key

FJROCHGHOQMZMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=NO3)C(=O)O

Origin of Product

United States

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